(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde (3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 120529-82-0
VCID: VC20841579
InChI: InChI=1S/C7H11NO2/c9-4-6-5-10-8-3-1-2-7(6)8/h4,6-7H,1-3,5H2/t6-,7+/m0/s1
SMILES: C1CC2C(CON2C1)C=O
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde

CAS No.: 120529-82-0

Cat. No.: VC20841579

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde - 120529-82-0

Specification

CAS No. 120529-82-0
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name (3R,3aR)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde
Standard InChI InChI=1S/C7H11NO2/c9-4-6-5-10-8-3-1-2-7(6)8/h4,6-7H,1-3,5H2/t6-,7+/m0/s1
Standard InChI Key QNLHRENFQJTOCS-NKWVEPMBSA-N
Isomeric SMILES C1C[C@@H]2[C@H](CON2C1)C=O
SMILES C1CC2C(CON2C1)C=O
Canonical SMILES C1CC2C(CON2C1)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator